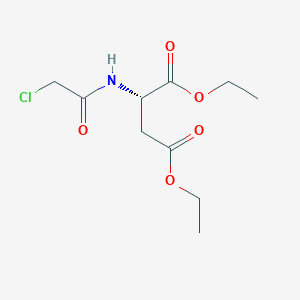

Diethyl N-(chloroacetyl)-L-aspartate

CAS No.: 917895-19-3

Cat. No.: VC16918669

Molecular Formula: C10H16ClNO5

Molecular Weight: 265.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917895-19-3 |

|---|---|

| Molecular Formula | C10H16ClNO5 |

| Molecular Weight | 265.69 g/mol |

| IUPAC Name | diethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate |

| Standard InChI | InChI=1S/C10H16ClNO5/c1-3-16-9(14)5-7(10(15)17-4-2)12-8(13)6-11/h7H,3-6H2,1-2H3,(H,12,13)/t7-/m0/s1 |

| Standard InChI Key | LRHZXFKFNLJDBY-ZETCQYMHSA-N |

| Isomeric SMILES | CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)CCl |

| Canonical SMILES | CCOC(=O)CC(C(=O)OCC)NC(=O)CCl |

Introduction

Chemical Identity and Structural Characteristics

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of diethyl N-(chloroacetyl)-L-aspartate is achieved through acylation reactions of diethyl L-aspartate. Two primary methods are documented in the literature :

Acylation with Chloroacetic Anhydride

-

Substrate Preparation: Diethyl L-aspartate hydrochloride (Ib) is generated by treating L-aspartic acid with thionyl chloride followed by ethanol.

-

Acylation Step: Reacting Ib with monochloroacetic anhydride in dichloromethane yields the N-chloroacetyl intermediate.

-

Purification: The crude product is isolated via solvent evaporation and purified by recrystallization or chromatography.

Alternative Pathway via Phosphonoacetyl Hydrazide

A multistep approach involves:

-

Esterification of Phosphonoacetic Acid: Ethanol and dry HCl convert phosphonoacetic acid to ethyl phosphonoacetate.

-

Hydrazide Formation: Reaction with hydrazine produces phosphonoacetyl hydrazide.

-

Condensation with Diethyl Aspartate: Using NaNO/HCl in DMF-water, the hydrazide couples with diethyl aspartate to form the target compound .

Recent Advances in Synthesis

A novel procedure optimized for scale-up employs tris(trimethylsilyl)phosphite to facilitate phosphorylation under mild conditions . This method enhances yield (>75%) and reduces side reactions compared to traditional acylation.

Physicochemical Properties and Reactivity

Stability and Degradation

The compound’s stability is influenced by:

-

Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding N-(chloroacetyl)-L-aspartic acid.

-

Thermal Decomposition: Decomposes above 150°C, releasing chloroacetyl chloride and aspartic acid derivatives .

Electrophilic Reactivity

The chloroacetyl group (-CO-CHCl) acts as an acylating agent, enabling:

-

Nucleophilic substitution with thiols (e.g., glutathione) to form stable thioether conjugates.

-

Cross-linking reactions with amines in biological macromolecules, a property exploited in prodrug design .

Applications in Pharmaceutical Chemistry

Role in Anticancer Drug Synthesis

Diethyl N-(chloroacetyl)-L-aspartate serves as a precursor in synthesizing PALA (N-phosphonoacetyl-L-aspartate), a potent inhibitor of aspartate transcarbamoylase (ATCase) in pyrimidine biosynthesis . Clinical studies have explored PALA as a chemotherapeutic agent, though its efficacy is limited by pharmacokinetic challenges.

Enzyme Inhibition Studies

The chloroacetyl moiety confers irreversible inhibition potential against cysteine proteases and kinases. For example:

-

Caspase-3 Inhibition: Chloroacetyl derivatives form covalent bonds with catalytic cysteine residues (Cys163), blocking apoptosis pathways .

Table 2: Biological Targets of Chloroacetyl-Aspartate Derivatives

| Target Enzyme | Mechanism of Inhibition | Therapeutic Area |

|---|---|---|

| Aspartate Transcarbamoylase | Competitive inhibition | Cancer chemotherapy |

| Caspase-3 | Irreversible acylation | Neurodegenerative diseases |

| Glutathione S-Transferase | Substrate mimicry | Detoxification pathways |

Future Research Directions

-

Prodrug Development: Leveraging the chloroacetyl group for targeted drug delivery via enzyme-activated prodrug systems.

-

Bioconjugation Chemistry: Exploring its utility in antibody-drug conjugates (ADCs) for oncology.

-

Green Synthesis: Optimizing solvent-free or catalytic methods to improve synthetic efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume